molecular formula C5H10N2 B6234336 5-ethyl-4,5-dihydro-1H-pyrazole CAS No. 219524-88-6

5-ethyl-4,5-dihydro-1H-pyrazole

Cat. No. B6234336
CAS RN: 219524-88-6
M. Wt: 98.1
InChI Key:
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Description

5-ethyl-4,5-dihydro-1H-pyrazole (5-EDHP) is a compound with a wide range of scientific applications. It is a heterocyclic organic compound, with an aromatic ring structure, composed of five atoms and a pyrazole ring. 5-EDHP has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of compounds, as a reagent in biochemical reactions, and as a drug target in pharmacology.

Scientific Research Applications

5-ethyl-4,5-dihydro-1H-pyrazole has a wide range of scientific applications. It has been used as a starting material for the synthesis of compounds, as a reagent in biochemical reactions, and as a drug target in pharmacology. In organic chemistry, 5-ethyl-4,5-dihydro-1H-pyrazole has been used as a starting material for the synthesis of heterocyclic compounds, such as pyrazolines and pyridines. In biochemistry, 5-ethyl-4,5-dihydro-1H-pyrazole has been used as a reagent in the synthesis of peptides, proteins, and other biomolecules. In pharmacology, 5-ethyl-4,5-dihydro-1H-pyrazole has been used as a drug target in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-ethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body, resulting in a change in the activity of the receptor. This change in activity can result in a variety of physiological effects, depending on the type of receptor that is targeted. For example, 5-ethyl-4,5-dihydro-1H-pyrazole has been shown to bind to the serotonin receptor, resulting in an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4,5-dihydro-1H-pyrazole are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to act as an agonist at the serotonin receptor, resulting in an increase in serotonin levels in the brain. This can result in an antidepressant effect. In addition, 5-ethyl-4,5-dihydro-1H-pyrazole has been shown to act as an antagonist at the dopamine receptor, resulting in a decrease in dopamine levels in the brain. This can result in an anxiolytic effect.

Advantages and Limitations for Lab Experiments

The use of 5-ethyl-4,5-dihydro-1H-pyrazole in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, 5-ethyl-4,5-dihydro-1H-pyrazole is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of 5-ethyl-4,5-dihydro-1H-pyrazole in laboratory experiments. For example, the compound is not soluble in water, so it must be dissolved in organic solvents before use. In addition, the compound can be toxic if inhaled or ingested.

Future Directions

The use of 5-ethyl-4,5-dihydro-1H-pyrazole in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 5-ethyl-4,5-dihydro-1H-pyrazole in the development of new drugs. The compound has been shown to bind to certain receptors in the body, and this binding could be used to create new drugs that target these receptors. In addition, 5-ethyl-4,5-dihydro-1H-pyrazole could be used as a starting material for the synthesis of new compounds, such as heterocyclic compounds, which could be used in a variety of scientific applications. Finally, 5-ethyl-4,5-dihydro-1H-pyrazole could be used as a reagent in biochemical reactions, such as the synthesis of peptides and proteins.

Synthesis Methods

5-ethyl-4,5-dihydro-1H-pyrazole is synthesized through a variety of methods, depending on the desired end product. One common method for the synthesis of 5-ethyl-4,5-dihydro-1H-pyrazole is the reaction of ethyl acetoacetate with hydrazine hydrate. This reaction is carried out in an aqueous solution of potassium carbonate at a temperature of 80-90°C. The reaction results in the formation of 5-ethyl-4,5-dihydro-1H-pyrazole and ethyl acetoacetate hydrazone. Another method of synthesis is the reaction of ethyl acetoacetate with hydrazine hydrate and sodium hydroxide. This reaction is carried out in aqueous ethanol at a temperature of 80-90°C. The reaction results in the formation of 5-ethyl-4,5-dihydro-1H-pyrazole and sodium acetoacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-4,5-dihydro-1H-pyrazole can be achieved through a one-pot reaction of ethyl hydrazinecarboxylate and ethyl acetoacetate in the presence of a suitable catalyst.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Ethyl acetoacetate" ], "Reaction": [ "To a stirred solution of ethyl hydrazinecarboxylate (1.0 equiv) in ethanol, add ethyl acetoacetate (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid.", "Heat the reaction mixture at reflux for 4-6 hours.", "Allow the reaction mixture to cool to room temperature and then pour it into a saturated solution of sodium bicarbonate.", "Extract the organic layer with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product, 5-ethyl-4,5-dihydro-1H-pyrazole." ] }

CAS RN

219524-88-6

Product Name

5-ethyl-4,5-dihydro-1H-pyrazole

Molecular Formula

C5H10N2

Molecular Weight

98.1

Purity

95

Origin of Product

United States

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